molecular formula C14H12ClNO2 B377419 4-chloro-N-(3-methoxyphenyl)benzamide CAS No. 42182-03-6

4-chloro-N-(3-methoxyphenyl)benzamide

Cat. No.: B377419
CAS No.: 42182-03-6
M. Wt: 261.7g/mol
InChI Key: GQLQHVBXJPGBSM-UHFFFAOYSA-N
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Description

4-chloro-N-(3-methoxyphenyl)benzamide is an organic compound with the molecular formula C14H12ClNO2 and a molecular weight of 261.71 g/mol . This compound is characterized by the presence of a chloro group at the 4-position and a methoxy group at the 3-position of the phenyl ring, attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-methoxyphenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 3-methoxyaniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-methoxyphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can be employed.

Major Products Formed

Scientific Research Applications

4-chloro-N-(3-methoxyphenyl)benzamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-methoxyphenyl)benzamide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-methoxyphenyl)benzamide
  • 4-chloro-N-(2-methoxyphenyl)benzamide
  • 4-chloro-N-(3-ethoxyphenyl)benzamide

Uniqueness

4-chloro-N-(3-methoxyphenyl)benzamide is unique due to the specific positioning of the chloro and methoxy groups, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical and chemical properties compared to its analogs .

Properties

IUPAC Name

4-chloro-N-(3-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-18-13-4-2-3-12(9-13)16-14(17)10-5-7-11(15)8-6-10/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLQHVBXJPGBSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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